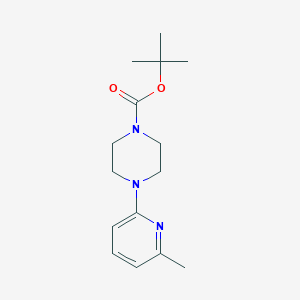

4-Boc-1-(6-methyl-2-pyridyl)piperazine

Description

Significance of Piperazine (B1678402) and Pyridine (B92270) Moieties in Chemical Synthesis and Medicinal Chemistry

Both piperazine and pyridine are nitrogen-containing heterocyclic compounds that are fundamental to the development of a vast array of pharmaceuticals and other biologically active agents. thieme-connect.comresearchgate.net Their prevalence in approved drugs underscores their importance as core structural components in medicinal chemistry. nih.govrsc.orgnih.gov

Piperazine: This six-membered ring containing two nitrogen atoms at opposite positions is a common feature in numerous drug classes. nih.govnih.gov Its popularity stems from its unique physicochemical properties, including its basicity, high water solubility, and conformational flexibility, which can be fine-tuned by substituting its nitrogen atoms. tandfonline.com These characteristics allow the piperazine moiety to improve the pharmacokinetic properties of a drug candidate, such as its absorption and distribution in the body. tandfonline.com The chemical reactivity of the two nitrogen atoms also makes piperazine an excellent linker or scaffold to connect different pharmacophoric groups within a single molecule. tandfonline.comresearchgate.net As a result, piperazine derivatives have found applications in a wide range of therapeutic areas, including oncology (e.g., imatinib, olaparib), psychiatry, and infectious diseases. nih.govresearchgate.netresearchgate.net

Pyridine: A six-membered aromatic ring with one nitrogen atom, pyridine is another cornerstone of medicinal chemistry. researchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for the interaction of a drug with its biological target. nih.gov This feature, along with the ring's planarity and ability to be easily functionalized, makes it a versatile component in drug design. nih.gov Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, leading to their use as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others. rsc.orgnih.govnih.govnih.gov A 2021 analysis revealed that pyridine and its reduced form, dihydropyridine, are present in nearly 18% of all nitrogen-containing heterocyclic drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The following table provides examples of FDA-approved drugs that contain either a piperazine or a pyridine moiety, highlighting their therapeutic applications.

| Drug Name | Scaffold | Therapeutic Area |

| Imatinib | Piperazine, Pyridine | Oncology |

| Olaparib | Piperazine | Oncology |

| Amlodipine | Pyridine | Cardiovascular |

| Atazanavir | Pyridine | Antiviral |

| Roflumilast | Pyridine | Respiratory |

| Doxylamine | Pyridine | Antihistamine |

Strategic Positioning of the Boc-Protected Pyridyl Piperazine Scaffold in Advanced Organic Synthesis as a Heterocyclic Building Block

The compound 4-Boc-1-(6-methyl-2-pyridyl)piperazine is a prime example of a heterocyclic building block, a term used for a molecule that serves as a key starting material or intermediate in the construction of more elaborate chemical structures. Its strategic value lies in the clever combination of its constituent parts: the pyridyl group, the piperazine linker, and the Boc protecting group.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. In the context of this compound, the Boc group is attached to one of the piperazine nitrogens. This "protects" that nitrogen from participating in chemical reactions, leaving the other nitrogen free to react selectively. chemicalbook.com This differential reactivity is highly advantageous in multi-step syntheses, as it allows for the controlled and sequential introduction of different molecular fragments. chemicalbook.com Once the desired transformations are complete, the Boc group can be easily removed under specific conditions, revealing the second piperazine nitrogen for further functionalization.

This strategic protection allows chemists to use this compound as a versatile synthon to introduce the methyl-pyridyl-piperazine fragment into a target molecule. This is particularly useful in the synthesis of libraries of related compounds for drug screening, where the core scaffold remains constant while various substituents are attached to the deprotected piperazine nitrogen. The synthesis of such building blocks is a critical aspect of modern drug discovery, enabling the efficient exploration of chemical space around a promising pharmacophore. rsc.orgnih.gov

Overview of Research Directions for Substituted Piperazines and Pyridines in Pre-clinical Development

The "privileged" nature of piperazine and pyridine scaffolds ensures their continued exploration in preclinical research for a wide array of diseases. nih.govtandfonline.comnih.gov Preclinical studies, which involve in vitro (cell-based) and in vivo (animal) experiments, are essential for identifying and validating new therapeutic targets and drug candidates before they can be considered for human trials.

Substituted Piperazines: Research on substituted piperazines is incredibly diverse. In oncology, novel piperazine derivatives are being investigated as inhibitors of various protein kinases, which are enzymes that play a crucial role in cancer cell growth and proliferation. researchgate.netmdpi.commdpi.com Beyond cancer, piperazine-containing compounds are being developed as agents targeting the central nervous system (CNS), with potential applications in treating psychiatric disorders, neurodegenerative diseases like Alzheimer's, and pain. researchgate.netnih.govnih.govnih.gov Other areas of active research include the development of new antibacterial, antiviral, and anti-inflammatory agents based on the piperazine scaffold. thieme-connect.comnih.govnih.gov

Substituted Pyridines: Similarly, the pyridine ring is a central feature in many ongoing preclinical drug discovery programs. A significant portion of this research focuses on the development of novel kinase inhibitors for cancer therapy. nih.govrsc.org Between 2014 and 2023, 18 new anticancer drugs containing a pyridine ring were approved by the FDA, indicating a strong and continuing trend in this area. nih.gov The CNS is another major focus, with pyridine derivatives being explored for the treatment of conditions such as migraines, Parkinson's disease, and insomnia. nih.gov Furthermore, there is ongoing research into pyridine-based compounds for infectious diseases, including new antibiotics and antivirals, as well as for rare diseases. nih.govrsc.org

The table below summarizes some of the key preclinical research areas for substituted piperazine and pyridine compounds.

| Scaffold | Therapeutic Area | Preclinical Research Focus |

| Piperazine | Oncology | Kinase inhibitors, Anti-proliferative agents researchgate.netmdpi.com |

| Piperazine | Central Nervous System | Antipsychotics, Antidepressants, Alzheimer's disease therapies researchgate.netnih.govnih.gov |

| Piperazine | Infectious Diseases | Antibacterial, Antiviral, Antifungal agents nih.govresearchgate.net |

| Pyridine | Oncology | Kinase inhibitors, Apoptosis inducers nih.govacs.org |

| Pyridine | Central Nervous System | Migraine, Parkinson's disease, Insomnia treatments nih.gov |

| Pyridine | Infectious Diseases | Antibacterial, Antiviral agents nih.govrsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-12-6-5-7-13(16-12)17-8-10-18(11-9-17)14(19)20-15(2,3)4/h5-7H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDVZUFNZJJSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584669 | |

| Record name | tert-Butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127188-33-4 | |

| Record name | tert-Butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Boc-1-(6-methyl-2-pyridyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role As a Versatile Chemical Intermediate and Building Block in Advanced Synthesis

Utility of the Boc-Piperazine Scaffold in Medicinal Chemistry Programs

The Boc-piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. researchgate.net The piperazine (B1678402) ring system itself is a common feature in many FDA-approved drugs, valued for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and bioavailability. researchgate.netnsf.gov The Boc-protected form, such as in 4-Boc-1-(6-methyl-2-pyridyl)piperazine, serves as a crucial starting material for the synthesis of these complex drug candidates. ziuma.comdecidim.orgdecidim.org

The primary advantage of the Boc group is that it allows for regioselective functionalization of the piperazine ring. ziuma.com This means that chemists can selectively modify one nitrogen atom of the piperazine while the other remains protected. chemicalbook.com This control is essential for building complex molecules with precise three-dimensional arrangements of atoms, which is often a requirement for effective drug-receptor interactions. Once the desired modifications are made, the Boc group can be easily removed under mild acidic conditions, revealing the second nitrogen atom for further reactions or for its role in the final drug's biological activity. ziuma.com This stepwise approach simplifies synthetic routes and allows for the creation of large libraries of related compounds for screening purposes, a common practice in drug discovery known as combinatorial chemistry. ziuma.comdecidim.orgdecidim.org

The versatility of the Boc-piperazine scaffold is evident in its use in the synthesis of compounds targeting a wide range of diseases. For instance, it is a key component in the development of agents with dual affinities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, which are important targets for treating psychiatric disorders. chemicalbook.com

Precursor for the Synthesis of Complex Heterocyclic Systems

The structure of this compound makes it an ideal precursor for the synthesis of more complex heterocyclic systems. sigmaaldrich.cn Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. researchgate.net Nitrogen-containing heterocycles, in particular, are found in a vast number of natural products and synthetic drugs. nsf.gov

The unprotected nitrogen of the piperazine ring in this compound can readily participate in a variety of chemical reactions to build larger, more intricate molecular frameworks. For example, it can be acylated, alkylated, or used in coupling reactions to connect to other molecular fragments. The pyridyl portion of the molecule also offers a site for further chemical modification, expanding the possibilities for creating diverse heterocyclic structures.

A notable example of its application is in the synthesis of 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. chemicalbook.com In this process, this compound is coupled with various aryl halides. chemicalbook.com This step is followed by reductive amination with biaryl aldehydes to generate the final complex heterocyclic compounds. chemicalbook.com The successful synthesis of these molecules, which have shown potential as therapeutic agents, highlights the critical role of this compound as a foundational building block. chemicalbook.com

Integration into Diverse Molecular Architectures for Pharmacophore Development

A pharmacophore is the specific three-dimensional arrangement of atoms or functional groups within a molecule that is responsible for its biological activity. The development of new drugs often involves designing molecules that present a specific pharmacophore to a biological target, such as a receptor or an enzyme. This compound is a valuable tool in this process because its components can be integrated into diverse molecular architectures to create desired pharmacophores. ziuma.comchemicalbook.com

The piperazine ring can act as a central scaffold or a linker connecting different pharmacophoric elements. researchgate.net Its conformational flexibility allows the attached groups to adopt various spatial orientations, which can be crucial for optimal binding to a biological target. The methyl-pyridyl group can also play a direct role in the pharmacophore, participating in key interactions with the target, or it can serve to orient other parts of the molecule correctly.

The ability to selectively functionalize the piperazine ring after deprotection of the Boc group allows for the systematic exploration of the chemical space around the core structure. This systematic modification is a powerful strategy in pharmacophore development, as it enables researchers to fine-tune the properties of a molecule to maximize its potency and selectivity while minimizing potential side effects.

Employment in Ligand Design and Catalyst Development

Beyond its applications in medicinal chemistry, the structural motifs present in this compound are also valuable in the fields of ligand design and catalyst development. Ligands are molecules that bind to metal ions to form coordination complexes, which can have a wide range of applications, including in catalysis.

The nitrogen atoms of the piperazine and pyridine (B92270) rings in this compound can act as donor atoms, coordinating to a metal center. The specific geometry and electronic properties of the resulting metal complex are influenced by the structure of the ligand. By modifying the ligand, it is possible to tune the properties of the metal complex to create highly efficient and selective catalysts for specific chemical transformations.

The Boc-protected nitrogen offers a convenient handle for attaching the ligand to a solid support, which can facilitate the separation and recycling of the catalyst. The development of new and improved catalysts is a major focus of chemical research, as it can lead to more sustainable and environmentally friendly chemical processes.

Structure Activity Relationship Sar Methodologies Applied to 4 Boc 1 6 Methyl 2 Pyridyl Piperazine Derivatives

General Principles of SAR Studies on Piperazine (B1678402) and Arylpiperazine Scaffolds

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure that is frequently found in biologically active molecules. nih.gov In drug discovery, arylpiperazine derivatives are considered a "privileged scaffold" because their modular structure can be readily modified to interact with a diverse range of molecular targets, particularly G protein-coupled receptors (GPCRs) in the central nervous system (CNS). mdpi.com SAR studies on this scaffold have been instrumental in enhancing the pharmacokinetic properties of numerous drugs. mdpi.comresearchgate.net

The general structure of arylpiperazine derivatives consists of three key components that can be systematically modified in SAR studies:

The Aryl Group: This is typically a phenyl or heteroaryl ring (like the 6-methyl-2-pyridyl group in the title compound). Substitutions on this ring are critical for binding affinity and selectivity.

The Piperazine Core: This central ring's nitrogen atoms are crucial for binding interactions. mdpi.com Its conformation and basicity can be modulated to improve drug-like properties. tandfonline.com

The N-Substituent: The second nitrogen of the piperazine ring is often connected to another molecular fragment, frequently via a flexible aliphatic chain, which constitutes the terminal pharmacophore group. mdpi.com

SAR studies have revealed that the piperazine moiety is beneficial for endowing drugs with suitable pharmacokinetic and pharmacodynamic characteristics. researchgate.net Modifications to these three components allow researchers to fine-tune a compound's biological activity, leading to the rational design of molecules with improved potency and selectivity. researchgate.net For instance, in some anticancer agents, the replacement of the arylpiperazine group with other heterocycles resulted in a loss of cytotoxicity, indicating that both the piperazine nitrogens and the substituted aryl group are critical for binding. mdpi.com

Impact of Substituent Modifications on the Pyridine (B92270) Ring on Derivatized Compound Activity Profiles

The pyridine ring in 4-Boc-1-(6-methyl-2-pyridyl)piperazine is a key area for SAR exploration. Modifications to this ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Applying this principle to arylpiperazine derivatives, modifications on the pyridine ring can influence:

Receptor Affinity and Selectivity: Changes in electron density on the pyridine ring can affect hydrogen bonding and π-stacking interactions with receptor residues.

Metabolic Stability: The position and nature of substituents can block or promote metabolic pathways, altering the compound's half-life.

Physicochemical Properties: Substituents can modify the lipophilicity and solubility of the derivative, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

The table below illustrates hypothetical modifications to the pyridine ring and their predicted impact based on general SAR principles.

| Pyridine Ring Position | Substituent Type | Potential Impact on Activity Profile |

|---|---|---|

| Position 4 | Electron-Withdrawing Group (e.g., -CF₃, -CN) | May alter pKa of pyridine nitrogen, potentially enhancing interactions with specific receptor sites. Could increase metabolic stability. |

| Position 4 | Electron-Donating Group (e.g., -OCH₃, -NH₂) | Increases electron density in the ring, potentially strengthening cation-π interactions. May alter receptor selectivity. |

| Position 5 | Halogen (e.g., -F, -Cl) | Can form halogen bonds with the target protein and increase lipophilicity, potentially improving membrane permeability. |

| Position 3 | Bulky Group (e.g., -phenyl) | May introduce steric hindrance, which could either block binding or improve selectivity by preventing off-target interactions. |

Influence of Piperazine N-Substitutions on Molecular Interactions and Scaffold Properties

The nitrogen atoms of the piperazine ring are fundamental to its role in molecular recognition. The N1 nitrogen, attached to the pyridine ring, has its basicity modulated by the aromatic system. The N4 nitrogen, bearing the Boc group, is a key site for synthetic modification to explore SAR.

Conversely, in other contexts, the basicity of the piperazine nitrogens is critical. They often participate in key hydrogen bonding or ionic interactions within a receptor's binding pocket. mdpi.com The introduction of different substituents at N4 can:

Alter Basicity: The pKa of the N4 nitrogen can be fine-tuned, which is crucial for the ionization state of the molecule at physiological pH and its interaction with acidic residues in target proteins.

Introduce Additional Binding Moieties: The N4 substituent can be designed to interact with secondary binding pockets, enhancing affinity and selectivity.

Modify Pharmacokinetic Properties: Large or polar substituents can significantly change a compound's solubility, lipophilicity, and ability to cross biological membranes like the blood-brain barrier. nih.gov

Role of the Boc Group in Facilitating SAR Exploration through Deprotection and Further Functionalization

The tert-butyloxycarbonyl (Boc) group on the N4 nitrogen of this compound is not merely a passive component but plays a crucial dual role in SAR studies.

Firstly, the Boc group serves as an excellent protecting group in chemical synthesis. nih.govchemicalbook.com Its presence allows for selective reactions on other parts of the molecule. The Boc group can be readily removed under acidic conditions, unmasking a secondary amine on the piperazine ring. This deprotected amine becomes a reactive handle for further functionalization, enabling the synthesis of a diverse library of derivatives for SAR exploration. nih.gov Synthetic routes for many complex drugs utilize N-Boc-piperazine as a key starting material, which is coupled with an aryl halide before deprotection and subsequent reaction to add the final pharmacophoric group. nih.govtandfonline.com

Secondly, the Boc group itself can be an important structural feature for biological activity. In some SAR studies, the presence of the N-Boc protecting group was found to be crucial for potency. acs.org For example, in one study on antiproliferative agents, an N-Boc-protected piperazine derivative showed high potency (IC₅₀ = 0.12 ± 0.02 μM), whereas the corresponding unprotected piperazine derivative experienced a sharp reduction in activity (IC₅₀ = 2.57 ± 0.18 μM). acs.org This indicates that the bulky, lipophilic Boc group can make favorable interactions within the target's binding site.

The process of deprotection and functionalization is a cornerstone of SAR studies involving this scaffold, as summarized in the table below.

| Reaction Step | Description | SAR Application |

|---|---|---|

| Boc-Protection | Initial state of the scaffold, e.g., this compound. | Allows for initial biological screening to determine the activity of the Boc-protected core. |

| Deprotection | Removal of the Boc group using acid (e.g., TFA, HCl) to yield 1-(6-methyl-2-pyridyl)piperazine. | Provides the key intermediate for diversification. Allows for testing the activity of the free amine. |

| Functionalization | Reaction of the free amine with various electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides). | Generates a library of diverse N4-substituted derivatives to systematically probe the target's binding site and optimize activity. |

Conformational Aspects of the Piperazine Ring and Their Relevance to Molecular Recognition

The three-dimensional shape of the piperazine ring is a critical determinant of how a molecule fits into its biological target. The piperazine ring is not planar and typically exists in a low-energy chair conformation. mdpi.comnih.gov However, it can also adopt other conformations, such as a boat or twist-boat form, depending on its substitution pattern and environment. nih.govias.ac.in

In the solid state, the piperazine ring in many arylpiperazine drugs, such as aripiprazole, consistently adopts a chair conformation. mdpi.com The specific orientation of the substituents (axial vs. equatorial) on this chair conformer is vital for proper alignment within the receptor binding pocket. For instance, infrared spectral measurements suggest that an N-H group on a piperazine ring prefers the equatorial position, similar to its preference in piperidine (B6355638). rsc.org

The conformational flexibility of the piperazine ring allows it to adapt to the topology of the binding site, but this flexibility can also be a liability, leading to a loss of entropy upon binding. Therefore, a common strategy in drug design is to reduce the conformational flexibility of the piperazine ring by incorporating it into more rigid polycyclic structures. tandfonline.com

The key conformational aspects relevant to SAR include:

Chair Conformation: This is the most stable and common conformation. The relative orientation of the aryl group (N1) and the substituent at N4 is crucial for activity.

Boat Conformation: This higher-energy conformation can be adopted to satisfy specific steric or electronic requirements of a binding site or upon coordination with a metal ion. nih.gov

Axial vs. Equatorial Substituents: The orientation of the bonds on the nitrogen atoms dictates the spatial projection of the pharmacophoric groups, directly impacting molecular recognition.

Understanding these conformational preferences is essential for building accurate pharmacophore models and for designing next-generation derivatives with enhanced affinity and selectivity. mdpi.com

Computational and Theoretical Investigations of 4 Boc 1 6 Methyl 2 Pyridyl Piperazine and Its Analogs

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely applied to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For piperazine (B1678402) derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d,p), provide a foundational understanding of their inherent chemical nature. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. youtube.comwikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of related pyridyl-piperazine structures, the HOMO is typically localized on the electron-rich pyridine (B92270) ring and the adjacent nitrogen atoms of the piperazine ring, while the LUMO is often distributed across the pyridyl moiety. scispace.com

Table 1: Representative FMO Data for Piperazine Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Analog A | -6.25 | -1.10 | 5.15 |

| Analog B | -5.98 | -0.95 | 5.03 |

| Analog C | -6.51 | -1.22 | 5.29 |

Note: Data is representative of typical values found for pyridyl-piperazine derivatives in computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays different potential values on the molecular surface using a color spectrum. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For 4-Boc-1-(6-methyl-2-pyridyl)piperazine, the MEP map would be expected to show the most negative potential (red) localized around the electronegative oxygen atoms of the Boc carbonyl group and the nitrogen atom of the pyridine ring. These sites represent the primary centers for interactions with protons or other electrophiles. Conversely, the hydrogen atoms of the methyl group and the piperazine ring would exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like structure, charge distribution, and intramolecular delocalization of electron density. wisc.edumpg.dewisc.edu It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy E(2). A higher E(2) value indicates a more significant interaction and greater electron delocalization.

Table 2: Representative Natural Population Analysis (NPA) Charges for Key Atoms in a Piperazine Analog

| Atom | Natural Charge (e) |

|---|---|

| N (Pyridine) | -0.58 |

| N1 (Piperazine) | -0.45 |

| N4 (Piperazine, Boc-attached) | -0.32 |

| O (Carbonyl) | -0.65 |

| C (Carbonyl) | +0.78 |

Note: Data is representative of typical charge distributions for similar functional groups in related molecules.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. mdpi.com It helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score. Studies on various piperazine-based compounds have demonstrated their potential to interact with a range of biological targets, including G-protein coupled receptors and enzymes. nih.govnih.gov

For analogs of this compound, docking simulations have been performed to explore their interactions with specific protein targets. These simulations often reveal that the piperazine core and the pyridyl group are crucial for establishing key interactions within the binding pocket. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in π-π stacking or hydrophobic interactions with amino acid residues like tyrosine, phenylalanine, or tryptophan. The Boc group, being bulky and lipophilic, can occupy hydrophobic pockets within the active site.

Table 3: Example Molecular Docking Results for a Piperazine Analog

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Sigma 1 Receptor (S1R) | 6DK1 | -8.5 | TYR103, GLU172 | π-π stacking, Hydrogen Bond |

| mTORC1 | 4JT6 | -9.2 | LEU2185, TRP2239 | Hydrophobic, Hydrogen Bond |

Note: This data is illustrative of docking studies performed on structurally related piperazine-based inhibitors.

Quantum Chemical Methods for Reactivity and Stability Predictions

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules are more polarizable and reactive.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). It quantifies the energy lowering of a molecule when it accepts electrons, indicating its electrophilic power.

Table 4: Calculated Global Reactivity Descriptors for a Piperazine Analog

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Chemical Hardness (η) | 2.575 |

| Chemical Softness (S) | 0.388 |

| Electronegativity (χ) | 3.675 |

| Electrophilicity Index (ω) | 2.62 |

Note: Values are calculated based on the representative HOMO/LUMO energies from Table 1.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. mdpi.com The goal is to develop a mathematical model that can predict the activity of newly designed, unsynthesized molecules.

For piperazine derivatives, 2D-QSAR studies have been conducted to identify the key structural features that govern their inhibitory activity against targets like mTORC1. mdpi.comresearchgate.net In these studies, a set of molecules with known biological activities is used to build a model. Descriptors are calculated for each molecule, encompassing electronic (e.g., ELUMO, electrophilicity index), steric (e.g., molar refractivity), and physicochemical properties (e.g., aqueous solubility Log S, polar surface area).

A typical QSAR model might take the form of a multiple linear regression (MLR) equation. For a series of piperazine-based inhibitors, it was found that descriptors such as the energy of the LUMO (ELUMO), electrophilicity index (ω), molar refractivity (MR), and aqueous solubility (Log S) were significantly correlated with their inhibitory activity (pIC₅₀). mdpi.com Such models are validated statistically (e.g., using the coefficient of determination, R²) and can guide the rational design of new derivatives by optimizing the descriptor values that lead to higher predicted activity. researchgate.net

Table 5: Significant Descriptors in a QSAR Model for Piperazine-Based Inhibitors

| Descriptor | Description | Correlation with Activity |

|---|---|---|

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Negative |

| ω | Electrophilicity Index | Positive |

| MR | Molar Refractivity | Positive |

| Log S | Aqueous Solubility | Negative |

| PSA | Topological Polar Surface Area | Positive |

Source: Based on QSAR studies of piperazine derivatives as mTORC1 inhibitors. mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape, stability, and dynamic properties of a molecule over time. For a molecule like this compound, MD simulations would be instrumental in understanding the interplay of its flexible and rigid components.

A hypothetical molecular dynamics simulation for this compound would be set up to explore its conformational space in a simulated physiological environment, typically using a water model as the solvent. The simulation would track the trajectory of each atom over a period of nanoseconds to microseconds, allowing for the analysis of various structural and energetic parameters.

Hypothetical Simulation Parameters

A typical MD simulation protocol for a small molecule like this compound would involve the following steps and parameters. These parameters are illustrative and would be optimized for specific research questions.

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E explicit water model |

| System Size | Molecule solvated in a cubic box of water with periodic boundary conditions |

| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 100 ns - 1 µs |

| Time Step | 2 fs |

| Ensemble | NPT (isothermal-isobaric) |

Conformational Analysis of the Piperazine Ring

The piperazine ring is known to adopt several conformations, with the chair form being the most stable, analogous to cyclohexane. However, boat and twist-boat conformations are also possible and can be populated at higher temperatures or upon interaction with other molecules. The presence of substituents on the nitrogen atoms significantly influences the conformational equilibrium.

In this compound, the piperazine ring is substituted at the N1 and N4 positions. The bulky tert-butoxycarbonyl (Boc) group at N4 and the 6-methyl-2-pyridyl group at N1 will have a profound effect on the ring's geometry and its rate of inversion between chair conformations. The steric hindrance introduced by these groups would be expected to raise the energy barrier for ring inversion.

Influence of the Boc and Methyl-Pyridyl Groups

The Boc protecting group is known to have a significant impact on the conformational preferences of the piperazine ring. The planar nature of the carbamate group can lead to restricted rotation around the N-C(O) bond, resulting in distinct rotamers. This restricted rotation, coupled with the steric bulk of the tert-butyl group, would influence the orientation of the piperazine ring.

Similarly, the 6-methyl-2-pyridyl group attached to N1 introduces both steric and electronic effects. The methyl group at the 6-position of the pyridine ring can sterically interact with the adjacent methylene (B1212753) groups of the piperazine ring, influencing the preferred torsional angles around the N1-C(pyridyl) bond.

Dynamic Behavior and Solvent Effects

Molecular dynamics simulations would allow for the characterization of the dynamic behavior of this compound. Key dynamic properties that could be analyzed include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD trajectory would indicate that the molecule has reached a stable conformational state.

Root Mean Square Fluctuation (RMSF): RMSF analysis would highlight the flexibility of different parts of the molecule. It is expected that the terminal methyl groups of the Boc group and the methyl group on the pyridine ring would exhibit higher fluctuations compared to the more constrained ring systems.

Dihedral Angle Analysis: Tracking the dihedral angles within the piperazine ring and the torsional angles of the substituent groups would provide a detailed picture of the conformational transitions and the most populated conformational states.

Solvent molecules play a crucial role in the dynamic behavior of the solute. In an aqueous environment, water molecules can form hydrogen bonds with the nitrogen atoms of the piperazine and pyridine rings, as well as the carbonyl oxygen of the Boc group. These interactions would influence the conformational stability and the energy landscape of the molecule.

Expected Research Findings from a Hypothetical Simulation

Based on the structural features of this compound, a molecular dynamics study would likely reveal the following:

The piperazine ring predominantly adopts a chair conformation.

The large N-substituents create a significant barrier to ring inversion, leading to stable, well-defined conformers on the simulation timescale.

Rotation around the N-Boc bond is restricted, leading to distinct and stable rotameric states.

The orientation of the 6-methyl-2-pyridyl group relative to the piperazine ring is influenced by steric clashes and electronic interactions.

To provide a more concrete, albeit illustrative, representation of the type of data that would be generated, the following hypothetical data tables are presented.

Hypothetical RMSD Analysis of Major Conformers

| Conformer | Average RMSD (Å) | Standard Deviation (Å) |

| Conformer A (Chair, anti-rotamer) | 1.2 | 0.3 |

| Conformer B (Chair, syn-rotamer) | 1.5 | 0.4 |

| Conformer C (Twist-Boat) | 2.8 | 0.7 |

Hypothetical Potential Energy Landscape

| Conformational State | Relative Potential Energy (kcal/mol) | Population (%) |

| Chair (anti-rotamer) | 0.0 | 75 |

| Chair (syn-rotamer) | 1.2 | 20 |

| Twist-Boat | 4.5 | 5 |

These tables illustrate how MD simulations could quantify the stability and relative populations of different conformations of this compound. While awaiting specific experimental or computational studies on this molecule, these theoretical considerations provide a valuable framework for understanding its conformational dynamics.

Derivatization and Functionalization Strategies for 4 Boc 1 6 Methyl 2 Pyridyl Piperazine

Selective Deprotection of the Boc Group for Further N-Substitution

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. acsgcipr.orgnih.gov The selective deprotection of the Boc group in 4-Boc-1-(6-methyl-2-pyridyl)piperazine is a critical first step to enable further functionalization at the newly exposed secondary amine of the piperazine (B1678402) ring. This N-H bond can then undergo a variety of substitution reactions to introduce new chemical moieties.

Common acidic reagents for Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl). acsgcipr.orgwikipedia.orgresearchgate.net The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, a solution of HCl in an organic solvent like isopropanol (B130326) or dioxane is often employed. wikipedia.orgpearson.comacs.org Following deprotection, the resulting 1-(6-methyl-2-pyridyl)piperazine can be readily N-acylated, N-sulfonylated, or N-alkylated.

Table 1: Reagents for Boc Deprotection and Subsequent N-Substitution

| Step | Reagent/Reaction Type | Typical Conditions | Product Type |

|---|---|---|---|

| Deprotection | Trifluoroacetic acid (TFA) | DCM, rt | 1-(6-methyl-2-pyridyl)piperazine salt |

| Deprotection | Hydrochloric acid (HCl) | Isopropanol or Dioxane, rt | 1-(6-methyl-2-pyridyl)piperazine salt |

| N-Acylation | Acid chlorides, Anhydrides | Base (e.g., Et3N, DIPEA), DCM, rt | N-acyl-1-(6-methyl-2-pyridyl)piperazine |

| N-Sulfonylation | Sulfonyl chlorides | Base (e.g., Pyridine (B92270), Et3N), DCM, rt | N-sulfonyl-1-(6-methyl-2-pyridyl)piperazine |

| N-Alkylation | Alkyl halides | Base (e.g., K2CO3, Na2CO3), Acetonitrile (B52724), reflux | N-alkyl-1-(6-methyl-2-pyridyl)piperazine |

| Reductive Amination | Aldehydes, Ketones | Reducing agent (e.g., NaBH(OAc)3, NaBH3CN), DCE, rt | N-alkyl-1-(6-methyl-2-pyridyl)piperazine |

| N-Arylation | Aryl halides | Pd or Cu catalyst, Base, Toluene or Dioxane, heat | N-aryl-1-(6-methyl-2-pyridyl)piperazine |

Reactions Involving the Piperazine Nitrogens for Subsequent Elaboration

Following the selective deprotection of the Boc group, the secondary amine of the resulting 1-(6-methyl-2-pyridyl)piperazine becomes a key site for further molecular elaboration. A variety of reactions can be performed at this nitrogen to introduce diverse functional groups and build more complex molecules.

N-Alkylation and Reductive Amination: The secondary amine can be alkylated using alkyl halides in the presence of a base. researchgate.net A more controlled and versatile method for introducing alkyl groups is reductive amination. masterorganicchemistry.comresearchgate.netacsgcipr.orgorganic-chemistry.org This reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorganic-chemistry.org This method is highly efficient for creating a wide range of N-substituted derivatives.

N-Arylation: The introduction of aryl groups at the piperazine nitrogen is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which typically employs a palladium catalyst and a suitable phosphine (B1218219) ligand, is a powerful tool for this transformation, allowing for the coupling of the piperazine with a variety of aryl halides and pseudo-halides. rsc.orgnih.govorganic-chemistry.orgnih.gov Another classical method is the Ullmann condensation, which uses a copper catalyst, often at higher temperatures, to achieve N-arylation. wikipedia.orgorganic-chemistry.orgnih.govnih.gov

Urea (B33335) and Thiourea (B124793) Formation: The nucleophilic secondary amine readily reacts with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. researchgate.netnih.govias.ac.innih.gov These functional groups can act as hydrogen bond donors and acceptors, which is often beneficial for biological activity.

Modifications on the Pyridine Ring (e.g., at the 6-methyl position or other positions)

The pyridine ring of this compound offers additional opportunities for functionalization, allowing for the modulation of the electronic and steric properties of the molecule.

Functionalization of the 6-methyl group: The methyl group at the 6-position of the pyridine ring can be a site for chemical modification. For instance, deprotonation of the methyl group using a strong base like an organolithium reagent can generate a nucleophilic species that can then be reacted with various electrophiles, such as epoxides, to introduce new side chains. nih.gov Furthermore, the methyl group can potentially be oxidized to an aldehyde or a carboxylic acid, providing a handle for further conjugation or derivatization.

Palladium-Catalyzed Cross-Coupling Reactions: The pyridine ring can undergo various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.govwikipedia.orglibretexts.orgrsc.org Depending on the specific reaction conditions and the directing effects of the existing substituents, functionalization can be achieved at various positions on the pyridine ring. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are invaluable for creating structural diversity.

Linker Chemistry and Scaffold Diversification Strategies

In modern drug discovery, this compound can serve as a core scaffold that can be elaborated into a diverse library of compounds. Linker chemistry plays a crucial role in this process, enabling the attachment of the scaffold to a solid support for combinatorial synthesis or for conjugation to other molecular entities.

"Safety-catch" linkers are particularly useful in this context. nih.govmdpi.commdpi.comrsc.org These linkers are stable under the conditions required for the synthesis of the molecule but can be activated by a specific chemical transformation to allow for cleavage from the solid support. This strategy provides a high degree of flexibility and control in complex synthetic sequences. For example, a linker could be designed to be stable to the acidic conditions used for Boc deprotection but cleavable under a different set of conditions after further modifications to the molecule have been made.

Scaffold diversification involves systematically modifying the core structure of this compound to explore the chemical space around it. pharm.ainih.govnih.gov This can involve not only the reactions described in the previous sections but also more profound structural changes, such as the introduction of new ring systems or the alteration of the core heterocyclic framework.

Applications in Combinatorial Chemistry and Library Synthesis

The amenability of this compound to various derivatization strategies makes it an ideal building block for combinatorial chemistry and the synthesis of compound libraries. rsc.orgnih.govnih.govnih.govnih.govnih.gov By systematically varying the substituents at the different reactive sites, large numbers of structurally related compounds can be rapidly synthesized and screened for biological activity.

For example, after Boc deprotection, the resulting 1-(6-methyl-2-pyridyl)piperazine can be reacted with a diverse set of carboxylic acids (via amide coupling), sulfonyl chlorides, aldehydes/ketones (via reductive amination), or aryl halides (via cross-coupling) in a parallel or split-and-mix synthesis format. This approach allows for the efficient generation of libraries of compounds with a wide range of functional groups and physical properties, significantly accelerating the process of lead identification and optimization in drug discovery programs. The pyridylpiperazine moiety is a common scaffold in many biologically active compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands, further highlighting the importance of this building block in medicinal chemistry. nih.govnih.govnih.gov

Emerging Trends and Future Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes for Pyridyl Piperazines

The synthesis of piperazine-containing drugs and intermediates is continuously evolving towards greener and more efficient methodologies. researchgate.net Traditional methods are being supplanted by modern techniques that offer higher yields, milder reaction conditions, and reduced environmental impact.

Key sustainable strategies applicable to the synthesis of pyridyl piperazines include:

Palladium-Catalyzed Amination: Facile Pd-catalyzed methods have been developed for the synthesis of arylpiperazines under aerobic conditions. organic-chemistry.org These reactions, such as the Buchwald-Hartwig amination, are crucial for coupling piperazine (B1678402) synthons with pyridyl halides and are widely used in both discovery and process chemistry for preparing complex drug molecules. nih.gov

Visible-Light Photoredox Catalysis: This technique has emerged as a mild and green alternative to classical methods. nsf.gov It can be used for various transformations, including the decarboxylative annulation between a glycine-based diamine and aldehydes to produce piperazines under mild conditions, either in batch or continuous flow. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of piperazine analogues. researchgate.net

Biomass-Derived Feedstocks: Research into producing N-heterocycles from renewable bio-based platform chemicals like furfural (B47365) is underway, aiming to reduce reliance on fossil resources for the synthesis of compounds like piperidines and pyridines. nih.gov

These advanced synthetic routes, including nucleophilic aromatic substitution (SNAr) and reductive amination, provide a robust toolbox for the efficient and sustainable production of 4-Boc-1-(6-methyl-2-pyridyl)piperazine and its derivatives. nih.gov

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds based on the pyridylpiperazine scaffold. nih.govwiley.com These in silico methods help to predict the properties and biological activity of molecules before their synthesis, saving time and resources. nih.gov

Advanced computational techniques employed in this area include:

Molecular Docking and Dynamics: Software suites like Maestro are used to perform molecular docking studies, which predict the binding mode of a ligand within the active site of a target protein. nih.gov This helps in understanding the key interactions, such as hydrogen bonds and electrostatic factors, that govern binding affinity. nih.govnih.gov Molecular dynamics simulations further refine this by revealing the stability of the ligand-protein complex and the crucial amino acid residues involved in the interaction. nih.gov

Virtual Screening: This technique involves screening large libraries of virtual compounds against a biological target to identify potential hits. nih.gov It is a cost-effective strategy to find novel drug-like compounds from vast chemical databases. nih.govnih.gov

Pharmacophore Modeling and Scaffold Hopping: Pharmacophore models define the essential structural features required for biological activity. nih.gov These models can be used to design new molecules or to perform "scaffold hopping," where the core structure (like pyridylpiperazine) is replaced with a different one while maintaining the key pharmacophoric elements, leading to novel intellectual property. wiley.commdpi.com

ADMET Prediction: In silico filters are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. nih.gov This helps to eliminate candidates that are unlikely to become successful drugs due to poor pharmacokinetic profiles. nih.gov

By integrating these computational approaches, researchers can design libraries of pyridylpiperazine derivatives with a higher probability of success, optimizing them for potency, selectivity, and drug-like properties. nih.gov

Exploration of Novel Derivatization Pathways and Functional Group Transformations

While derivatization of the piperazine ring at its nitrogen atoms is common, recent advances have focused on the functionalization of the carbon atoms of the piperazine ring (α-C–H functionalization). nsf.gov This opens up new avenues for creating structural diversity and exploring new chemical space around the this compound core.

Key emerging derivatization pathways include:

Photoredox-Mediated C–H Functionalization: Visible-light photoredox catalysis has proven to be a powerful tool for the direct C–H arylation, vinylation, and heteroarylation of N-Boc protected piperazines. nsf.gov This method allows for the direct coupling of the piperazine ring with various partners under mild conditions. nsf.gov

Direct C–H Lithiation: This method allows for the diastereoselective α-C–H lithiation of N-Boc piperazines, enabling the introduction of substituents at a specific carbon atom with high stereocontrol. nsf.gov

Fragment-Based Assembly: Toolkits like BuildAMol, written in Python, offer a flexible framework for the fragment-based assembly of molecules. nih.govchemrxiv.org This allows for the detailed and semi-automated construction of diverse and complex molecular models by combining different fragments, which can be applied to the pyridylpiperazine scaffold to explore novel derivatives. nih.gov

These innovative strategies move beyond simple N-alkylation or N-arylation, allowing for the synthesis of highly functionalized pyridylpiperazine derivatives with unique three-dimensional structures and potentially novel biological activities. nsf.gov

Integration with High-Throughput Synthesis and Screening Methodologies for Chemical Libraries

The integration of the pyridylpiperazine scaffold into high-throughput workflows is accelerating the discovery of new lead compounds. spirochem.com Parallel chemistry and high-throughput screening (HTS) allow for the rapid synthesis and evaluation of large, diverse libraries of related compounds. spirochem.comnih.gov

Trends in this area involve:

Parallel Synthesis: This technique enables the rapid generation of large compound libraries by performing multiple reactions simultaneously, often in 24- or 96-well plate formats. spirochem.com This approach is crucial for efficiently exploring the structure-activity relationships (SAR) around the pyridylpiperazine core. nih.gov

Automated Purification: To handle the output of high-throughput synthesis, automated purification platforms are essential. nih.gov These systems use techniques like reversed-phase HPLC on a microscale to rapidly purify and quantify chemical libraries, preparing them for biological screening. nih.govresearchgate.net

Library Design and Management: The success of an HTS campaign depends heavily on the quality and design of the chemical library. nih.govresearchgate.net Computational tools are used to design libraries with optimal diversity and drug-like properties. nih.gov Toolkits like PrepFlow help automate the preparation and management of these libraries for virtual screening, ensuring data robustness and efficient use of high-performance computing resources. unistra.fr

"Click" Chemistry Screening: The development of high-throughput synthesis methods for key building blocks, such as libraries of azides, facilitates their use in robust reactions like the copper-catalyzed "click" chemistry. rsc.org This allows for the rapid creation of a final screening library by combining the azide (B81097) library with various alkynes, suitable for direct in situ screening. rsc.org

By combining the synthetic versatility of the pyridylpiperazine scaffold with these high-throughput methodologies, researchers can significantly accelerate the drug discovery process, from initial hit identification to lead optimization. spirochem.com

Potential for Multifunctional Molecular Design Based on the Core Scaffold

The this compound structure serves as an excellent starting point, or scaffold, for the design of multifunctional molecules. mdpi.com This concept involves creating hybrid agents where two or more distinct functional components are attached to a central hub, enabling a single molecule to perform multiple tasks, such as targeting, imaging, and therapy. mdpi.comnih.gov

The pyridylpiperazine core is well-suited for this approach for several reasons:

Versatile Attachment Points: The two nitrogen atoms of the piperazine ring and the substitutable positions on the pyridine (B92270) ring provide multiple points for covalent attachment of different functional units. nsf.govnih.gov The Boc-protecting group on one nitrogen allows for selective functionalization of the other.

Scaffold-Based Synthesis: Methodologies like the Ugi four-component reaction (U-4CR) can be adapted for a scaffold-based synthesis approach. nih.gov By modifying the starting materials, a diverse library of multifunctional molecules can be created from a small set of core structures, achieving reaction yields from 60% to 90%. nih.gov

Modular Design: The concept of a hub molecule allows for a modular design where different functional units (designated A, B, C, etc.) can be attached via linkers. mdpi.com This allows for the systematic construction of molecules with combined functionalities, such as a targeting moiety, a therapeutic agent, and a fluorescent probe for imaging, all based on the central pyridylpiperazine scaffold. nih.gov

This strategy of multifunctional molecular design holds significant promise for developing next-generation diagnostics and therapeutics, where the pyridylpiperazine scaffold can act as the key architectural element for organizing diverse functional components. mdpi.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.